AChE Inhibitory Potency: Arisugacin D Compared to Arisugacin C in Direct Head-to-Head Assay
In a direct head-to-head comparison within the same study, Arisugacin D demonstrated an IC50 of 3.5 μM against AChE, compared to Arisugacin C which showed an IC50 of 2.5 μM [1]. Both compounds were evaluated under identical assay conditions. This 1.4-fold difference in potency, while modest, is mechanistically significant as both compounds differ from arisugacins A (1 nM) and B (∼25.8 nM) by several orders of magnitude, and from arisugacins E–H (>100 μM) by a clear activity threshold [2].
| Evidence Dimension | AChE inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 3.5 μM |
| Comparator Or Baseline | Arisugacin C: 2.5 μM; Arisugacins E, F, G, H: >100 μM (no inhibition at 100 μM) |
| Quantified Difference | Arisugacin D is 1.4-fold less potent than Arisugacin C; >28.6-fold more potent than the activity threshold for Arisugacins E–H (>100 μM) |
| Conditions | In vitro AChE inhibition assay; Penicillium sp. FO-4259-11 derived compounds; same assay system as Otoguro et al. 2000 |
Why This Matters
This quantitative difference establishes Arisugacin D as a structurally informative, moderately active comparator that helps define the potency boundaries of the arisugacin scaffold for SAR studies.
- [1] Otoguro K, et al. Arisugacins C and D, novel acetylcholinesterase inhibitors and their related novel metabolites produced by Penicillium sp. FO-4259-11. J Antibiot (Tokyo). 2000;53(1):50-57. doi:10.7164/antibiotics.53.50. View Source
- [2] Kuno F, et al. Arisugacins A and B, novel and selective acetylcholinesterase inhibitors from Penicillium sp. FO-4259. I. Screening, taxonomy, fermentation, isolation and biological activity. J Antibiot (Tokyo). 1996;49(8):742-747. doi:10.7164/antibiotics.49.742. Reports IC50 range of 1.0-25.8 nM for arisugacins and territrems, and >2000-fold AChE selectivity over BuChE. View Source
